molecular formula C21H17ClFN5OS B14996047 2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3(2H)-one

2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3(2H)-one

Cat. No.: B14996047
M. Wt: 441.9 g/mol
InChI Key: LIEBNEQNPMWFSP-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a benzothiazole moiety, a chlorinated pyridazine ring, and a fluorophenyl piperazine group, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves multiple steps, including the formation of intermediate compounds. Common synthetic routes include:

Industrial production methods often involve the use of continuous flow reactors and automated synthesis to ensure high efficiency and reproducibility.

Chemical Reactions Analysis

2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzothiazole derivatives and pyridazine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . The compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE include other benzothiazole derivatives such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of a benzothiazole moiety, a chlorinated pyridazine ring, and a fluorophenyl piperazine group in 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE contributes to its distinct properties and applications.

Properties

Molecular Formula

C21H17ClFN5OS

Molecular Weight

441.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-one

InChI

InChI=1S/C21H17ClFN5OS/c22-19-17(27-11-9-26(10-12-27)15-7-5-14(23)6-8-15)13-24-28(20(19)29)21-25-16-3-1-2-4-18(16)30-21/h1-8,13H,9-12H2

InChI Key

LIEBNEQNPMWFSP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C(=O)N(N=C3)C4=NC5=CC=CC=C5S4)Cl

Origin of Product

United States

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